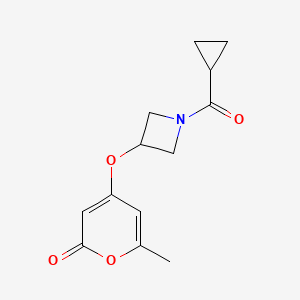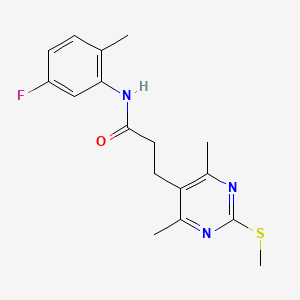![molecular formula C12H18ClN3O5 B2364860 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride CAS No. 1351623-30-7](/img/structure/B2364860.png)
3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound’s structure, combining elements of a dihydropyrimidinone core and a morpholine substituent, positions it as a unique molecule of interest for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride typically involves a multi-step process. The initial step might include the condensation of appropriate urea or thiourea derivatives with beta-keto esters under controlled conditions to form the dihydropyrimidinone core. The morpholine group can be introduced via nucleophilic substitution or addition reactions, often requiring the use of catalysts or activating agents to facilitate the reaction.
Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial to enhance yield and purity. Scale-up processes often involve automated reactors and continuous flow techniques to manage the exothermic nature of some steps, ensuring consistent quality and safety. Solvent choice and purification methods, such as recrystallization or chromatography, are optimized for large-scale operations.
化学反応の分析
Types of Reactions: The compound can participate in various chemical reactions:
Oxidation: It can undergo oxidation to form N-oxide derivatives.
Reduction: Reduction reactions may yield different forms of the compound, potentially altering its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the morpholine or pyrimidinone moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or strong bases/acids to facilitate the transformation.
Major Products: The major products depend on the type of reaction
科学的研究の応用
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds that exhibit interesting chemical behaviors.
Biology: In biological research, this compound might be explored for its interactions with enzymes or receptors, helping to elucidate biological pathways and mechanisms.
Medicine: The compound is being investigated for its therapeutic potential, especially as a part of drug discovery efforts targeting specific diseases. Its structural complexity allows for diverse interactions with biological targets.
Industry: In an industrial context, the compound can be used in the production of advanced materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The exact mechanism of action of 3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride depends on its application. Generally, it might act by:
Molecular Targets: Binding to specific enzymes or receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: Inhibiting key steps in metabolic or signaling pathways, leading to therapeutic effects in disease models.
類似化合物との比較
**5-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl]propanoic acid
**3-[5-(ethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid
**3-[5-(morpholin-4-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]acetic acid
By delving into this compound, researchers continue to uncover its potential across various fields, further highlighting its versatility and value in scientific exploration.
特性
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)-2,4-dioxopyrimidin-1-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5.ClH/c16-10(17)1-2-15-8-9(11(18)13-12(15)19)7-14-3-5-20-6-4-14;/h8H,1-7H2,(H,16,17)(H,13,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAKHDDEYOGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(C(=O)NC2=O)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)

![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)








![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
